molecular formula C19H24N6O3S2 B2422738 N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898436-57-2

N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2422738
CAS No.: 898436-57-2
M. Wt: 448.56
InChI Key: YQSNAVSRMQVXDZ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N6O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Mechanism of Action

It’s worth noting that compounds with a 1,3,4-thiadiazole core have been studied for their potential cytotoxic properties . This suggests that “N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” or “2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide” might also have potential applications in cancer treatment, but this is purely speculative without specific studies on this compound.

Biological Activity

N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N6O3S2C_{19}H_{24}N_{6}O_{3}S_{2}, with a molecular weight of 448.56 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the cyclohexylureido moiety enhances its hydrophobic characteristics, potentially improving its interaction with biological targets.

PropertyValue
Molecular FormulaC19H24N6O3S2
Molecular Weight448.56 g/mol
Purity≥ 95%
IUPAC NameN-(3-acetamidophenyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit promising anticancer activities. A study synthesized various derivatives and evaluated their cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives had significant inhibitory effects on these cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study, compound 4y (similar to this compound) displayed an IC50 value of 0.084±0.020 mmol L0.084\pm 0.020\text{ mmol L} against MCF-7 cells and 0.034±0.008 mmol L0.034\pm 0.008\text{ mmol L} against A549 cells, indicating potent anticancer activity compared to standard treatments like cisplatin .

Antimicrobial Activity

Compounds with the thiadiazole structure have also been investigated for their antimicrobial properties. A review highlighted that these compounds possess broad-spectrum activity against various pathogens, including bacteria and fungi .

The anticancer activity of the compound may be attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit the Abl protein kinase with an IC50 value of 7.4μM7.4\mu M, suggesting potential pathways for therapeutic intervention in cancers characterized by this mutation .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with carbon disulfide under basic conditions to yield 1,3,4-thiadiazole-2-thiol.
  • Cyclohexylcarbamoyl Group Introduction : Reacting thiadiazole-2-thiol with cyclohexyl isocyanate.
  • Acetamide Moiety Formation : Final reaction with chloroacetamide to produce the desired compound.

Table 2: Synthesis Overview

StepReagents/Conditions
Thiadiazole Ring FormationThiosemicarbazide + Carbon Disulfide (basic medium)
Cyclohexylcarbamoyl IntroductionThiadiazole-2-thiol + Cyclohexyl Isocyanate
Acetamide FormationThiadiazole derivative + Chloroacetamide

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S2/c1-12(26)20-14-8-5-9-15(10-14)21-16(27)11-29-19-25-24-18(30-19)23-17(28)22-13-6-3-2-4-7-13/h5,8-10,13H,2-4,6-7,11H2,1H3,(H,20,26)(H,21,27)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSNAVSRMQVXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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